molecular formula C14H21ClN2O2 B3046274 (R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride CAS No. 1217653-34-3

(R)-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride

Cat. No.: B3046274
CAS No.: 1217653-34-3
M. Wt: 284.78
InChI Key: RBHMFJDSNDLBIR-BTQNPOSSSA-N
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Description

®-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the reaction of benzylamine with piperidine derivatives under specific conditions. One common method includes the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve multicomponent reactions. For example, a one-pot domino reaction of β-ketoesters, aromatic aldehydes, and aromatic amines can be catalyzed by TMSI in methanol at room temperature, yielding substituted piperidines in moderate to good yields .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

    Reduction: Reduction reactions often use reducing agents to convert the compound into its reduced form.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include phenylsilane for reduction and TMSI for substitution reactions. The conditions often involve room temperature and the use of methanol as a solvent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of the piperidinone intermediate with phenylsilane yields the reduced form of the compound .

Scientific Research Applications

®-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride has various scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to these targets, leading to various biological responses. For example, piperidine derivatives can interact with enzymes and receptors, modulating their activity and resulting in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride include other piperidine derivatives such as:

Uniqueness

What sets ®-Benzyl 2-(aminomethyl)piperidine-1-carboxylate hydrochloride apart from other piperidine derivatives is its specific structure and the unique biological activities it exhibits.

Properties

IUPAC Name

benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2.ClH/c15-10-13-8-4-5-9-16(13)14(17)18-11-12-6-2-1-3-7-12;/h1-3,6-7,13H,4-5,8-11,15H2;1H/t13-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHMFJDSNDLBIR-BTQNPOSSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CN)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)CN)C(=O)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662655
Record name Benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217653-34-3
Record name Benzyl (2R)-2-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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